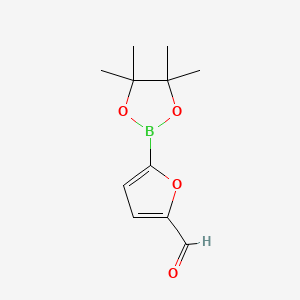

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

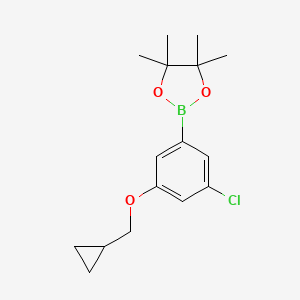

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is a chemical compound . It is related to tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which are used in various chemical reactions .

Synthesis Analysis

The synthesis of related compounds involves substitution reactions . For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is acquired through two substitution reactions .Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis

Related compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used in various chemical reactions. For instance, it may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include a refractive index of n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .科学的研究の応用

Organic Synthesis

This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is used in the synthesis of various other compounds, contributing to the diversity and complexity of organic chemistry .

Drug Development

Boric acid compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors, microbial infections, and can also be used in the development of anticancer drugs .

Drug Delivery Systems

Boronic ester bonds, like those found in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them valuable tools in various fields of research, including biochemistry and environmental science .

Crystal Structure Analysis

The compound’s crystal structure can be analyzed using techniques like X-ray diffraction . This can provide valuable insights into its physical and chemical properties .

Density Functional Theory (DFT) Studies

The compound can be studied using density functional theory (DFT) to further clarify certain physical and chemical properties . This includes studying the molecular electrostatic potential and frontier molecular orbitals .

Synthesis of Novel Copolymers

The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Hydroboration Reactions

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests potential applications of the compound in similar reactions.

作用機序

Target of Action

Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity. The compound can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The borylation process can lead to the formation of new compounds, such as pinacol benzyl boronate , which may have various downstream effects depending on the specific context and environment.

Result of Action

The primary result of the compound’s action is the formation of new compounds through borylation . This can lead to significant changes in the target molecule’s chemical properties and reactivity, potentially leading to various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors . For instance, the presence of certain catalysts can facilitate the borylation process . Additionally, factors such as temperature, pH, and solvent can also affect the compound’s reactivity and stability.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(7-13)14-9/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQZZPPWTRWPTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682200 |

Source

|

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

CAS RN |

273731-82-1 |

Source

|

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)

![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)